6-Amino-2,4-dithiouracil

Description

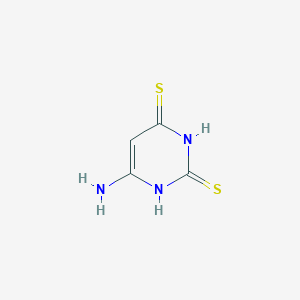

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQJILGENVEQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402520 | |

| Record name | 6-Amino-2,4-dithiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-70-8 | |

| Record name | NSC44559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2,4-dithiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Transformations of 6 Amino 2,4 Dithiouracil Precursors

Strategies for the Construction of the 6-Amino-2,4-dithiouracil Scaffold

The synthesis of the this compound core relies on established principles of pyrimidine (B1678525) chemistry, primarily involving cyclocondensation reactions to form the heterocyclic ring, followed by the introduction of the requisite amino and thio substituents. wikipedia.orgasianpubs.orgnih.gov

Cyclocondensation Routes for Pyrimidine Ring Formation

The construction of the pyrimidine ring is a classic and widely utilized method in organic synthesis. wikipedia.orgbu.edu.eg This typically involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335) or thiourea (B124793). wikipedia.orgbu.edu.eg For the synthesis of uracil (B121893) and thiouracil derivatives, a common approach is the reaction of a β-dicarbonyl compound or its equivalent with urea or thiourea. wikipedia.org For instance, the reaction of ethyl acetoacetate (B1235776) with thiourea is a known method for producing 6-methyl-2-thiouracil. wikipedia.org

Multicomponent reactions, such as the Biginelli reaction, also offer an efficient pathway to substituted pyrimidones and thiones in a single step. wikipedia.orgresearchgate.net These reactions often involve the condensation of an aldehyde, a β-ketoester, and urea or thiourea. nih.gov The versatility of these cyclocondensation strategies allows for the introduction of various substituents onto the pyrimidine ring by choosing appropriately functionalized starting materials. mdpi.comgrowingscience.comorganic-chemistry.org

Introduction of Thio and Amino Substituents

The introduction of the thio and amino groups to form this compound can be achieved through several synthetic routes. Starting from a pre-formed pyrimidine ring, such as barbituric acid, chlorination followed by amination and subsequent thionation can yield the desired product. For example, barbituric acid can be chlorinated to produce trichloropyrimidine, which can then be selectively aminated and subsequently treated with a thionating agent to introduce the sulfur atoms. google.com

Alternatively, a more direct approach involves using thiourea or its derivatives in the initial cyclocondensation step to directly install one or both thio groups. bu.edu.egnih.gov For instance, the reaction of an appropriate β-ketoester with thiourea can directly yield a 2-thiouracil (B1096) derivative. wikipedia.org Subsequent amination at the 6-position and thionation of the remaining carbonyl group at the 4-position would lead to this compound. The use of Lawesson's reagent or phosphorus pentasulfide are common methods for the thionation of uracil and thiouracil analogs.

Functionalization and Derivatization Approaches on 6-Amino-2-thiouracil (B86922) and 2,4-Dithiouracil Analogs

Once the core scaffold is assembled, further chemical modifications can be readily performed on 6-amino-2-thiouracil and its dithio analog to generate a diverse library of compounds. These modifications primarily involve reactions at the nitrogen and sulfur atoms, as well as the amino group. nih.govekb.egrsc.orgresearchgate.netnih.govnih.gov

Alkylation and Arylation Reactions (e.g., N- and S-alkylation)

The nitrogen and sulfur atoms in the thiouracil ring are nucleophilic and can be readily alkylated or arylated. ekb.egrsc.org S-alkylation is a common transformation, often achieved by treating the thiouracil with an alkyl halide in the presence of a base. ekb.egresearchgate.net This reaction is generally regioselective for the sulfur atom due to its higher nucleophilicity compared to the ring nitrogens. For instance, 6-amino-2-thiouracil and its 5-bromo derivative have been shown to undergo S-alkylation to yield the corresponding S-alkyl products. ekb.egresearchgate.net

N-alkylation can also be achieved, often under different reaction conditions or with protection of the sulfur atom. Both N- and S-alkylation expand the chemical space accessible from the parent thiouracil scaffold, allowing for the introduction of a wide range of functional groups.

| Precursor | Reagent | Product Type | Reference |

| 6-Amino-2-thiouracil | Alkyl halides | S-alkyl derivatives | ekb.eg |

| 6-Amino-5-bromo-2-thiouracil | Alkyl halides | S-alkyl derivatives | ekb.eg |

| Thieno[3,2-e] asianpubs.orgresearchgate.netekb.egtriazolo[1,5-c]pyrimidine-5(6H)-thiones | Dimethyl sulfate | Methylsulfanyl derivatives | nih.gov |

Amidation and Related Linkage Formation

The amino group at the 6-position of the pyrimidine ring provides a handle for further functionalization through amidation and related reactions. acs.org This allows for the coupling of various carboxylic acids or their derivatives to the thiouracil core, creating amide linkages. youtube.com These reactions are typically carried out using standard peptide coupling reagents or by first converting the carboxylic acid to a more reactive species like an acid chloride. youtube.com The formation of azomethine derivatives through condensation with aldehydes is another common transformation of the amino group, which can then participate in cycloaddition reactions. nih.govcapes.gov.br

Synthesis of Fused Heterocyclic Systems from 6-Amino-2-thiouracil and Related Pyrimidine Building Blocks

6-Amino-2-thiouracil and its derivatives are valuable precursors for the synthesis of a wide variety of fused heterocyclic systems. rsc.orgnih.govresearchgate.net The presence of multiple reactive sites on the pyrimidine ring allows for annulation reactions, leading to the formation of bicyclic and tricyclic structures with diverse biological activities. researchgate.netnih.govresearchgate.netnih.gov

One common strategy involves the reaction of 6-amino-2-thiouracil with α,β-unsaturated ketones or their precursors to construct pyridopyrimidine scaffolds. researchgate.netnih.gov These reactions often proceed through a Michael addition followed by an intramolecular cyclization and subsequent aromatization. nih.gov For example, the condensation of 6-amino-2-thiouracil with chalcones can lead to the formation of pyrido[2,3-d]pyrimidines. researchgate.net

Another important class of fused systems derived from these precursors are thiazolopyrimidines. asianpubs.orgnih.gov These can be synthesized by reacting 6-amino-2-thiouracil with α-haloketones or with aldehydes in the presence of chloroacetic acid. asianpubs.orgekb.egresearchgate.net The reaction of 6-amino-2-thiouracil with chloroacetyl chloride can also afford fused pyrimidines. asianpubs.org Furthermore, multicomponent reactions involving 6-aminouracil (B15529) or thiouracil derivatives, aldehydes, and active methylene (B1212753) compounds have been utilized to synthesize various fused systems, including indenopyrrolopyrimidines and indolopyrrolopyrimidines. researchgate.net

The reactivity of the exocyclic amino group and the endocyclic nitrogen and sulfur atoms makes 6-amino-2-thiouracil and its analogs powerful tools for the construction of complex heterocyclic molecules with potential applications in drug discovery and materials science.

| Precursor | Reagent(s) | Fused System | Reference |

| 6-Amino-2-thiouracil | Aromatic aldehydes, Enaminones/Enaminonitriles | Condensed Pyrimidines | nih.gov |

| 6-Amino-2-thiouracil | Aromatic aldehydes, Acetylene derivatives | Pyrido[2,3-d]pyrimidines | nih.gov |

| 6-Amino-2-thiouracil | Chloroacetyl chloride | Fused Pyrimidines | asianpubs.org |

| 6-Amino-2-thiouracil | Chloroacetic acid, Aldehydes | Thiazolopyrimidines | asianpubs.org |

| 6-Aminouracils | Ninhydrin/Isatin | Indenopyrrolopyrimidines/Indolopyrrolopyrimidines | researchgate.net |

| 6-Amino-2-thiouracil | α,β-Unsaturated ketones | Pyrido[2,3-d]pyrimidines | researchgate.net |

| Pyrimidine derivative | 1,2-Dibromoethane | Thiazolopyrimidine derivatives | nih.gov |

Advanced Catalytic Methods in this compound Analogue Synthesis

The strategic application of advanced catalytic methodologies has revolutionized the synthesis of complex heterocyclic compounds, including analogues of this compound. These methods primarily involve the use of transition metal catalysts, such as palladium, copper, and rhodium, to facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyrimidine ring. The functionalization of a halogenated precursor of this compound is a common and effective strategy.

Palladium-catalyzed cross-coupling reactions are among the most widely employed techniques for the synthesis of pyrimidine derivatives. nih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide array of substituents onto the pyrimidine core. For instance, the Suzuki-Miyaura reaction enables the formation of a C-C bond between a halogenated pyrimidine and an organoboron compound, providing access to aryl- or vinyl-substituted analogues. beilstein-journals.org

The Heck reaction offers a pathway to introduce alkenyl groups, organic-chemistry.orgrsc.org while the Sonogashira coupling facilitates the formation of C-C triple bonds by reacting a halo-pyrimidine with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is often crucial for the efficiency and selectivity of the transformation.

In addition to palladium, copper-based catalysts have proven effective, particularly for C-N bond formation through Ullmann-type reactions. These reactions are instrumental in the synthesis of N-arylated derivatives of this compound. The Buchwald-Hartwig amination, another palladium-catalyzed process, is also a powerful method for the synthesis of N-arylated compounds and offers a broad substrate scope. libretexts.orgrug.nltcichemicals.comorganic-chemistry.org

Rhodium-catalyzed reactions have also gained prominence for their ability to mediate C-H activation and functionalization, offering a direct route to modify the pyrimidine ring without the need for pre-installed leaving groups. rsc.org

While specific documented examples of these advanced catalytic methods applied directly to this compound are not extensively reported in the reviewed literature, the principles are well-established for a wide range of related pyrimidine and purine (B94841) systems. nih.gov The following tables provide representative examples of the conditions used for these catalytic transformations on analogous heterocyclic scaffolds, which can be adapted for the synthesis of this compound analogues.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated Heterocycles

| Entry | Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 6-Chloropurine Ribonucleoside | Phenylboronic Acid | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | >95 |

| 2 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 92 |

| 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 |

This data is representative of Suzuki-Miyaura reactions on related heterocyclic systems and is intended to be illustrative of potential conditions for the synthesis of this compound analogues.

Table 2: Representative Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Bromo-13α-estrone | Aniline (B41778) | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | 92 |

| 2 | 6-Bromopurine Nucleoside | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 90 |

| 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 |

This data is representative of Buchwald-Hartwig amination reactions on related heterocyclic and aryl systems and is intended to be illustrative of potential conditions for the synthesis of this compound analogues.

Table 3: Representative Conditions for Sonogashira Coupling of Halogenated Heterocycles

| Entry | Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2,4-Diamino-6-iodopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 85 |

| 2 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 95 |

This data is representative of Sonogashira coupling reactions on related heterocyclic systems and is intended to be illustrative of potential conditions for the synthesis of this compound analogues.

The successful application of these catalytic methods to the this compound scaffold would significantly expand the accessible chemical space for drug discovery and materials science research, enabling the synthesis of a vast library of novel analogues with tailored properties. Further research is warranted to explore the full potential of these advanced synthetic strategies on this specific heterocyclic system.

Chemical Reactivity and Mechanistic Studies of 6 Amino 2,4 Dithiouracil Systems

Reaction Pathways with Electrophilic and Nucleophilic Reagents

There is no specific information available in the reviewed literature concerning the reaction pathways of 6-Amino-2,4-dithiouracil with common electrophilic reagents (e.g., alkylating or acylating agents) or nucleophilic reagents. The reactivity of this molecule, which possesses multiple nucleophilic sites—the amino group and two thione/thiol groups—is expected to be complex. However, detailed studies elucidating these pathways, regioselectivity, and reaction mechanisms for this specific dithio derivative are not present in the available literature. For comparison, related compounds like 6-amino-2-thiouracil (B86922) are known to undergo S-alkylation at the sulfur atom, but similar transformations for the dithio analog are not documented.

Cycloaddition and Condensation Reaction Mechanisms

Evidence suggests that this compound can participate in condensation reactions. Its structural similarity to other 5,6-diaminopyrimidines (in its tautomeric form, 6-amino-2,4-dimercapto-pyrimidine) makes it a viable precursor for the synthesis of fused heterocyclic systems. Specifically, it has been cited as a potential starting material for the preparation of pteridines through condensation with 1,2-dicarbonyl compounds. This reaction is a cornerstone in pteridine (B1203161) synthesis, involving the formation of a new pyrazine (B50134) ring fused to the pyrimidine (B1678525) ring. However, detailed mechanistic studies or a broader range of reported condensation or cycloaddition reactions involving this compound are not available.

Investigations into Desulfurization Processes and Related Transformations

No specific studies detailing the desulfurization of this compound were found. Research on related molecules, such as 2-thiouracil (B1096) nucleosides, shows that desulfurization can be achieved through oxidative methods. Metal-assisted desulfurization is another common method for thiopyrimidines. These processes typically convert the C=S group to a C=O group or can lead to complete removal of sulfur. Nevertheless, the application of these methods to this compound and the resulting transformations have not been specifically investigated or reported in the available scientific literature.

Due to this lack of specific data, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this compound.

Computational and Theoretical Investigations of 6 Amino 2,4 Dithiouracil

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to the modern understanding of molecular systems. For derivatives of thiouracil, these methods have been employed to explore molecular structure, stability, and reactivity. DFT, particularly with functionals like B3LYP, has proven to be a reliable method for studying uracil (B121893) and its thio-substituted analogues. nih.govnih.gov More advanced ab initio methods, such as multireference configuration interaction calculations, are used for high-accuracy simulations of specific properties like photoelectron spectra. univie.ac.atarxiv.org

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). scienceopen.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

For thiouracil derivatives, the frontier orbitals are typically associated with the pyrimidine (B1678525) π system and the lone pair electrons of the sulfur atoms. univie.ac.atarxiv.org The energies of these orbitals can be used to calculate a variety of global reactivity descriptors that predict the molecule's behavior in chemical reactions. scienceopen.commaterialsciencejournal.org

Table 1: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Global Electrophilicity (ω) | ω = μ2 / 2η | An index that measures the propensity of a species to accept electrons. |

This table is generated based on established theoretical chemistry principles described in multiple sources. scienceopen.commaterialsciencejournal.org

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the determination of reaction pathways, the characterization of transition state structures, and the calculation of activation energies. For instance, studies on the reactivity of related compounds like 6-aminouracil (B15529) and 6-amino-2-thiouracil (B86922) with α,β-unsaturated ketones have shown they undergo cycloaddition reactions to form pyrido[2,3-d]pyrimidines. researchgate.net

Computational modeling of such reactions for 6-Amino-2,4-dithiouracil would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States: Searching for the first-order saddle point on the potential energy surface that connects reactants and products. The geometry of this state reveals the atomic arrangement at the peak of the reaction barrier.

Calculating Activation Energy: Determining the energy difference between the transition state and the reactants, which is a key factor controlling the reaction rate.

These theoretical investigations provide deep insights into reaction mechanisms and selectivity that complement experimental findings. researchgate.netmdpi.com

The behavior of a molecule can be significantly altered by its interaction with solvent molecules. Computational studies on 2,4-dithiouracil have utilized DFT methods to analyze the effects of the first and second hydration shells. nih.govnih.gov These studies compare the hydrated molecule to its gas-phase counterpart and to the parent uracil molecule.

Key findings from these theoretical hydration studies on thiouracils include:

Structural Changes: The substitution of oxygen with sulfur leads to a significant increase in the C=S bond length (~1.66 Å) compared to the C=O bond (~1.23 Å). This substitution also causes minor adjustments in adjacent bond lengths and angles. nih.gov

Ring Deformation: The pyrimidine ring in uracil is more easily deformed and adapted to different environments compared to the rings in its thio-substituted counterparts like 2,4-dithiouracil. nih.govnih.gov

Charge Distribution: Hydration influences the atomic charges within the molecule, which in turn affects its interactions and reactivity. nih.gov

Table 2: Summary of Theoretical Findings on the Hydration of Thiouracil Derivatives

| Property | Observation in Hydrated Thiouracils | Reference |

|---|---|---|

| Molecular Geometry | Thio-substitution leads to specific changes in bond lengths (e.g., C=S) and makes the pyrimidine ring less deformable. | nih.govnih.gov |

| Atomic Charges | The distribution of atomic charges is altered by the surrounding water molecules. | nih.gov |

| Dipole Moment | Thio-substitution significantly increases the dipole moment of related structures like A-type microhelixes. | nih.govnih.gov |

DFT calculations can accurately predict various thermodynamic properties, providing crucial data on molecular stability and reaction equilibria. Properties such as the enthalpy of formation, entropy, and heat capacity can be computed from the vibrational frequencies obtained through frequency calculations. materialsciencejournal.orgrsc.org For this compound, these calculations would reveal its intrinsic stability and how its thermodynamic parameters change with temperature. Such data is vital for understanding its behavior in both chemical and biological systems.

Molecular Simulation and Dynamics (e.g., Photodynamics of Thiobases)

Molecular dynamics simulations allow for the study of the time-dependent behavior of molecules. A significant area of research for thiobases is their photodynamics, as the substitution of oxygen with sulfur dramatically alters their response to UV light. Thionucleobases are known for high intersystem crossing yields, which makes them efficient photosensitizers with potential applications in photodynamic therapy. nih.govacs.org

Computational studies on related molecules like 2-thiouracil (B1096) and 4-thiouracil, often using advanced methods like Complete Active Space Second-Order Perturbation Theory (CASPT2), have elucidated their deactivation pathways following photoexcitation. nih.govacs.org Key aspects of their photodynamics include:

Excited States: The lowest excited states are typically of nπ* and ππ* character.

Deactivation Channels: After absorbing UV light, the molecule rapidly deactivates from higher singlet excited states (e.g., S₂) to lower ones (S₁) and then efficiently crosses over to the triplet manifold (e.g., T₁). nih.govacs.org

Intersystem Crossing: This rapid and efficient singlet-to-triplet conversion is a hallmark of thiobases and is significantly enhanced by the heavy sulfur atom. nih.gov

Time-Resolved Spectroscopy: Theoretical simulations of time-resolved photoelectron spectra (TRPES) can predict how the electronic structure evolves over femtoseconds to picoseconds, although overlapping signals from different states can make interpretation complex. univie.ac.atarxiv.org

Investigating the photodynamics of this compound would likely reveal similar efficient pathways for populating triplet states, a characteristic feature of this class of compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. This allows for the immediate identification of sites susceptible to electrophilic and nucleophilic attack. scienceopen.comrsc.org

The standard color scheme is:

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative sulfur atoms (C=S) and potentially the nitrogen of the amino group, indicating these are the primary sites for interaction with electrophiles.

Positive Regions (Blue): Localized around the hydrogen atoms of the amino group (-NH₂) and the N-H protons of the pyrimidine ring. These sites are favorable for nucleophilic attack or hydrogen bonding. researchgate.net

By providing a clear visual guide to the charge landscape, MEP analysis offers a powerful, predictive understanding of how the molecule will interact with other chemical species. rsc.org

Non-Linear Optical (NLO) Properties Theoretical Evaluation

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical evaluations of the non-linear optical (NLO) properties of this compound. While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for predicting NLO properties like polarizability and hyperpolarizability, no published studies were identified that have applied these techniques to this compound.

The investigation of NLO properties is a significant area of materials science, with potential applications in optoelectronics and photonics. Theoretical evaluations for similar heterocyclic compounds, including various pyrimidine and thiouracil derivatives, have been conducted. These studies typically involve the calculation of molecular geometries, electronic structures, and the response to an external electric field to determine parameters such as the first and second hyperpolarizabilities. However, without specific research on this compound, no data tables or detailed research findings regarding its NLO properties can be presented.

Further research is required to computationally model and evaluate the non-linear optical characteristics of this compound to ascertain its potential for applications in NLO materials.

Coordination Chemistry and Metallopharmaceutical Applications of 6 Amino 2,4 Dithiouracil Ligands

Ligand Design and Coordination Modes in Metal Complexes

6-Amino-2,4-dithiouracil is a multifaceted ligand, offering several potential donor atoms for coordination with metal ions. Its structure allows for various binding modes, which are influenced by factors such as the nature of the metal ion and the pH of the medium.

Identification of Donor Atoms (N, S, O) and Chelation Behavior

The this compound molecule possesses nitrogen, sulfur, and oxygen atoms, all of which can potentially coordinate with a metal center. The primary donor sites are the two sulfur atoms (at positions 2 and 4), the amino group nitrogen, and the ring nitrogen atoms. mdpi.commdpi.com This allows for monodentate, bidentate, and even tridentate coordination. mdpi.compreprints.org

Common coordination modes observed include:

Monodentate coordination: The ligand can bind to a metal ion through a single donor atom, typically one of the sulfur atoms. For instance, in some complexes, coordination occurs solely through the S2 atom. mdpi.com

Bidentate chelation: The ligand can form a chelate ring by coordinating through two donor atoms. A frequent bidentate mode involves the S2 and N1 atoms, forming a stable four-membered ring. researchgate.netsciencegate.app Another possibility is chelation through the S2 and N3 atoms. mdpi.com

Bridging ligand: this compound can also act as a bridging ligand, connecting two metal centers. This is often seen in the formation of polymeric complexes. mdpi.com

The specific coordination behavior is highly dependent on the metal ion. For example, with Zn(II), a bidentate chelation through the S2 and N1 atoms has been confirmed by X-ray crystallography. researchgate.netsciencegate.app In contrast, with other metals, different coordination modes may be preferred.

pH-Dependent Coordination and Complex Stability Profiling

The coordination of this compound is significantly influenced by pH. The ligand can exist in different tautomeric and protonation states depending on the acidity or basicity of the solution. These changes directly impact which donor atoms are available and most favorable for coordination.

For instance, deprotonation of the N1 or N3 protons under basic conditions can facilitate coordination at these sites. preprints.org The synthesis of many metal complexes of this compound and its derivatives is often carried out in the presence of a base like NaOH to deprotonate the ligand, enhancing its coordinating ability. preprints.orgresearchgate.net The stability of the resulting metal complexes is also pH-dependent, with specific pH ranges favoring the formation and stability of certain complex structures. Studies on related aminouracil derivatives have shown distinct pKa values, indicating different protonation states that can influence their coordination behavior. nih.gov

Synthesis and Advanced Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. preprints.orgresearchgate.net The resulting complexes are then characterized using a variety of advanced analytical techniques to elucidate their structure and bonding.

Single Crystal X-ray Diffraction Analysis of Complex Structures

For the zinc(II) complex, [Zn(HATU)2(H2O)]·2H2O (where HATU is the monoanion of 6-amino-2-thiouracil), X-ray diffraction revealed a five-coordinated zinc atom. researchgate.netsciencegate.app The zinc is bound to two ligand molecules through their sulfur and N1 atoms, forming a four-membered chelate ring, and also to a water molecule. researchgate.netsciencegate.app This detailed structural information is crucial for understanding the properties and potential applications of these complexes.

Spectroscopic Investigations of Coordination Compounds (e.g., IR, UV-Vis, NMR, ESR, Raman)

A suite of spectroscopic techniques is employed to characterize the coordination compounds of this compound.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectra provide valuable information about the coordination sites of the ligand. mdpi.compreprints.org Changes in the vibrational frequencies of the C=S, C=O, and N-H groups upon complexation can indicate their involvement in bonding to the metal ion. For example, a shift in the C=S stretching vibration to a lower frequency in the complex compared to the free ligand suggests coordination through the sulfur atom. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. The appearance of new absorption bands or shifts in the bands of the free ligand upon complexation can provide evidence of coordination and information about the geometry of the complex. nih.gov For instance, the electronic spectrum of an Fe(III) complex showed weak absorption peaks characteristic of a high-spin octahedral geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to study the structure of the complexes in solution. mdpi.compreprints.org Chemical shift changes of the protons and carbons of the ligand upon coordination provide insights into the binding mode. In some cases, the low solubility of the complexes can limit the utility of solution NMR. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a valuable tool for studying paramagnetic metal complexes, such as those of Cu(II). The ESR spectrum can provide information about the oxidation state and the coordination environment of the metal ion.

Table 1: Selected Spectroscopic Data for 6-substituted-2-thiouracil and their Metal Complexes

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 6-methyl-2-thiouracil (L1) | ν(C=S): ~1245 | H-1/H-3: 12.29 (s), H-5: 5.68 (s), CH₃: 2.06 (s) | C2: ~175, C4: ~163, C6: ~149, C5: ~100, CH₃: ~18 |

| Cu(II)-L1 Complex | Shift in ν(C=S) | Broadened signals | Signals for free and coordinated ligand observed in solid-state |

| 6-propyl-2-thiouracil (L2) | ν(C=S): ~1243 | H-1: 12.20 (s), H-3: 12.31 (s), H-5: 5.67 (s), CH₂: 2.32 (t), CH₂: 1.54 (m), CH₃: 0.87 (t) | C2: ~176, C4: ~163, C6: ~154, C5: ~99, Propyl C's: ~33, ~21, ~13 |

Influence of Metal Ions on Ligand Reactivity and Electronic Properties

The coordination of a metal ion to this compound can significantly alter the ligand's reactivity and electronic properties. The metal ion, acting as a Lewis acid, can polarize the electron density of the ligand, making it more susceptible to certain reactions.

The charge transfer from the ligand to the metal ion upon complex formation is a key aspect of this influence. acs.org This charge transfer can affect the aromaticity of the pyrimidine (B1678525) ring and the reactivity of the exocyclic functional groups. The nature of the metal ion, including its size, charge, and polarizability, plays a crucial role in determining the extent of these electronic perturbations. acs.org For example, highly polarizable cations like Hg(II) can induce a greater degree of charge transfer compared to less polarizable ions. acs.org These electronic changes can, in turn, influence the potential biological activity of the complexes.

Supramolecular Chemistry and Crystal Engineering with 6 Amino 2,4 Dithiouracil Scaffolds

Hydrogen Bonding Interactions and Network Formation

Research into the hydrogen bonding patterns of thiouracil derivatives reveals a strong tendency for the formation of homodimers. nih.gov In many 2-thiouracil (B1096) derivatives, these dimers are stabilized by an R2(2)(8) hydrogen-bonding pattern. nih.gov This motif can involve either N-H···O, N-H···S, or alternating pairs of N-H···O and N-H···S hydrogen bonds. nih.gov The specific nature of these interactions is crucial in determining the final crystal architecture.

In a study involving 6-amino-2-thiouracil (B86922), crystallization experiments led to the formation of five distinct pseudopolymorphs. nih.govresearchgate.net Across these structures, a consistent feature was the presence of R2(1)(6) N-H···O hydrogen-bond motifs. nih.gov Furthermore, in four of the five pseudopolymorphs, additional R2(2)(8) N-H···O hydrogen bonds were observed, which stabilized homodimers of the 6-amino-2-thiouracil molecule. nih.gov Notably, no hydrogen bonds other than N-H···O were observed in these particular solvated structures, highlighting a preference for the carbonyl oxygen as a hydrogen bond acceptor over the sulfur atoms in these specific crystalline environments. nih.gov

The strength of hydrogen bonding association has been a subject of comparative studies. For instance, infrared spectroscopy studies in carbon tetrachloride solutions have shown that the strength of association by hydrogen bonding decreases in the order of adenine-uracil > adenine-di-2,4-thiouracil > uracil-uracil > di-2,4-thiouracil-di-2,4-thiouracil. nih.gov This indicates that while 2,4-dithiouracil derivatives can form hydrogen-bonded pairs, these interactions may be weaker compared to those involving uracil (B121893) and its canonical base pairing with adenine. nih.gov

The following table summarizes key hydrogen bonding interactions observed in structures related to 6-amino-2,4-dithiouracil.

| Compound/System | Hydrogen Bond Motif | Interacting Groups | Reference |

| 6-Amino-2-thiouracil Pseudopolymorphs | R2(1)(6) | N-H···O | nih.gov |

| 6-Amino-2-thiouracil Pseudopolymorphs | R2(2)(8) | N-H···O | nih.gov |

| Adenine-di-2,4-thiouracil | - | N-H···N, N-H···S/O | nih.gov |

| Di-2,4-thiouracil-di-2,4-thiouracil | - | N-H···S/O | nih.gov |

Stacking Interactions (e.g., π-π Stacking) in Solid-State Architectures

In addition to hydrogen bonding, π-π stacking interactions play a pivotal role in the organization of aromatic and heteroaromatic molecules like this compound in the solid state. libretexts.org These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of adjacent rings and are crucial in stabilizing crystal structures. wikipedia.org

The nature of π-π stacking can vary, with common arrangements including sandwich, parallel-displaced (staggered), and T-shaped (perpendicular) geometries. wikipedia.org While the sandwich configuration might seem intuitive, it is often electrostatically repulsive. wikipedia.org Instead, staggered and T-shaped orientations are more commonly observed in protein structures and synthetic systems as they represent more energetically favorable arrangements. wikipedia.orgnih.gov

In the context of crystal engineering, controlling these stacking interactions is a powerful tool for designing materials with specific properties. For instance, the formation of charge-transfer complexes, such as that between tetrathiafulvalene (B1198394) (TTF) and tetracyanoquinodimethane (TCNQ), relies on the segregated stacking of donor and acceptor molecules, leading to materials with high electrical conductivity. wikipedia.org

While specific studies detailing the π-π stacking interactions exclusively in this compound crystals are not extensively covered in the provided search results, the general principles of π-stacking in related heterocyclic systems are well-established. libretexts.orgwikipedia.org The pyrimidine (B1678525) ring of this compound, being an aromatic system, is expected to participate in such interactions. The presence of both electron-donating (amino group) and electron-withdrawing (thiouracil ring) characteristics can influence the nature and strength of these stacking interactions, potentially leading to specific and predictable packing arrangements.

The interplay between hydrogen bonding and π-π stacking is often what dictates the final three-dimensional architecture of the crystal. For example, in the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, hydrogen-bonded motifs are further linked by π-π stacking interactions between the pyrimidine rings, resulting in a complex and stable network. researchgate.net

Co-crystallization and Polymorphism Studies

The ability of this compound to engage in various non-covalent interactions makes it a prime candidate for co-crystallization studies. Co-crystallization is a technique used to form a new crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. nih.gov This approach is widely used in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs). researchgate.net

Amino acids are often explored as co-formers due to their biocompatibility and their capacity to form robust hydrogen bonds. researchgate.netmdpi.com The zwitterionic nature of amino acids can also contribute to the stability of the resulting co-crystal through strong electrostatic interactions. mdpi.com While specific co-crystallization studies involving this compound were not detailed in the provided search results, the principles of co-crystal design suggest that its hydrogen bonding and π-stacking capabilities would make it a suitable partner for a variety of co-formers.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. As previously mentioned, crystallization experiments with 6-amino-2-thiouracil have yielded five different pseudopolymorphs, which are solvated crystalline forms. nih.govresearchgate.net This demonstrates the compound's propensity to crystallize in different packing arrangements depending on the solvent and crystallization conditions. The study of these pseudopolymorphs revealed variations in their hydrogen-bonding networks, underscoring the sensitivity of the crystal structure to the molecular environment. nih.gov

The investigation of co-crystals and polymorphs of this compound is an active area of research, driven by the potential to fine-tune its solid-state properties for various applications.

| Study Type | Key Findings | Potential Implications |

| Co-crystallization | Formation of multi-component crystals with tailored properties. | Improved solubility, stability, and bioavailability of active compounds. |

| Polymorphism | Existence of multiple crystalline forms with different physical properties. | Importance of controlling crystallization conditions to obtain the desired polymorph. |

| Pseudopolymorphism | Formation of solvated crystals with distinct packing arrangements. | Understanding the role of solvent in directing crystal formation. |

Structure Activity Relationship Sar and Molecular Basis of Action for 6 Amino 2,4 Dithiouracil Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.net For thiouracil derivatives, QSAR studies have been instrumental in predicting their inhibitory potential against various enzymes and biological targets. nih.gov These models are developed by correlating the biological activity of compounds with various physicochemical, topological, and electronic descriptors. nih.gov

A study on thiouracil-based drugs with anticancer activity utilized a computational QSAR approach to evaluate their potential. nih.gov In another instance, a linear QSAR model was developed for a series of 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX, an enzyme associated with tumors. nih.gov The model revealed that certain multidimensional steric and electronic factors, such as the heat of formation and dipole energy, have a strong correlation with biological activity. researchgate.net

For predicting the thyroperoxidase (TPO) inhibitory activity of various chemicals, including thiouracil analogs, QSAR models have been developed using machine learning approaches like Balanced Random Forest (BRF) and K-Nearest Neighbors (KNN). nih.gov These models, based on data from in vitro assays, have shown predictive performance comparable to the experimental variability of the assay itself, making them suitable for screening environmental chemicals for potential thyroid-disrupting effects. nih.gov The success of these models indicates that the information and descriptors used are highly relevant for modeling the inhibitory activity of these compounds. nih.gov

Computational Approaches for Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a key computational tool for predicting the preferred orientation of a ligand when bound to a target protein, thereby elucidating the molecular basis of its action. mdpi.com This method has been extensively applied to understand the interactions of thiouracil derivatives with their biological targets, such as thymidylate synthase, histone deacetylases (HDACs), and lactoperoxidase (LPO). mdpi.comnih.govnih.gov

For instance, docking studies have been used to investigate the binding pattern of 6-aryl-5-cyano thiouracil derivatives with thymidylate synthase, a crucial target for anticancer agents. nih.gov Similarly, the binding modes of novel uracil (B121893) and thiouracil derivatives as potential HDAC inhibitors have been explored through molecular docking. nih.gov In the context of antithyroid activity, molecular modeling has been used to compare the binding of thiouracil analogs to mammalian LPO with that of the known drug 6-n-propyl-2-thiouracil (PTU). mdpi.comnih.govnih.gov Docking calculations have also been performed for 2,4-dithiouracil against various protein targets to aid in the development of antithyroid drugs. mdpi.comnih.gov

The insights gained from these computational studies are invaluable for rational drug design, helping to explain the observed biological activities and guide the synthesis of new, more effective compounds. nih.gov

Molecular docking studies have been successful in identifying the specific amino acid residues and interaction patterns that are crucial for the binding of thiouracil analogs to their target proteins. For example, the crystal structure of PTU bound to mammalian lactoperoxidase (LPO) shows that the binding site is a predominantly hydrophobic channel. mdpi.comnih.gov This hydrophobic nature is a key determinant of ligand binding. nih.gov

Docking studies of 2,4-dithiouracil with target proteins have revealed specific hydrogen bonding interactions. mdpi.com The preferred binding orientation of the ligand is stabilized by hydrogen bonds formed between the ligand and specific amino acid residues in the protein's active site. mdpi.com For 2-thiouracil (B1096), strong intermolecular hydrogen bonds have been observed with residues such as GLY25 and GLY27, as well as a C-O···N intermolecular H-bond with THR28. mdpi.com These studies provide a detailed atomic-level view of the ligand-protein interactions that govern the compound's biological effects.

The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility and how it adapts to its biological environment, such as a solvent or a protein binding pocket. Conformational analysis of thiouracil derivatives has been investigated using various computational and experimental techniques. unifi.it

The effect of solvents on the geometry of thiouracil derivatives has been studied using the polarizable continuum model (PCM), which treats the solvent as a continuous medium. nih.gov The hydration of thiouracil derivatives, including 2,4-dithiouracil, has been analyzed using Density Functional Theory (DFT) methods, revealing how the presence of water molecules influences the molecular structure. mdpi.comnih.gov These studies have shown that the uracil ring is more easily deformed and adaptable to different environments compared to its thio-substituted counterparts. mdpi.comnih.gov Such conformational analyses are crucial for understanding how these molecules behave in a physiological context and for accurately modeling their interactions with biological targets. unifi.it

Biochemical Pathways Modulated by Thiouracil Derivatives (e.g., nucleic acid metabolism, enzyme inhibition)

Thiouracil derivatives exert their biological effects by modulating a variety of biochemical pathways, primarily through enzyme inhibition and interference with nucleic acid metabolism.

A significant mechanism of action for many thiouracil compounds is the inhibition of enzymes involved in thyroid hormone synthesis. nih.gov Propylthiouracil (PTU), a well-known antithyroid drug, inhibits both thyroid peroxidase (TPO) and type 1 deiodinase (D1). nih.gov TPO is a key enzyme in the synthesis of thyroid hormones, while D1 is involved in the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). nih.govoup.com Several 6-anilino-2-thiouracils have been shown to be potent inhibitors of the inner-ring iodothyronine deiodinase from human placenta. nih.gov Thiouracil has also been reported to inhibit the succinoxidase system in rat thyroid tissue. oup.com

In the realm of cancer chemotherapy, thiouracil derivatives have been designed as inhibitors of thymidylate synthase (TS), an essential enzyme for the synthesis of thymidine, a building block of DNA. nih.gov The inhibition of TS disrupts DNA synthesis and repair, leading to the death of rapidly dividing cancer cells. nih.gov The chemotherapeutic activity of some thiouracils is also attributed to their ability to be incorporated into nucleic acids, thereby impeding tumor growth. mdpi.com

More recently, thiouracil derivatives have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors are a promising new class of anticancer drugs. nih.gov

The diverse range of enzymes and pathways targeted by thiouracil derivatives underscores their versatility as a scaffold for drug development.

Development of Lead Compounds and Optimization Strategies through SAR

The development of new therapeutic agents from a lead compound, such as 6-amino-2,4-dithiouracil, relies heavily on Structure-Activity Relationship (SAR) studies to guide optimization. nih.gov SAR involves systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. mdpi.comnih.gov

For example, extensive SAR studies have been performed on the 6-n-propyl-2-thiouracil (PTU) nucleus to develop more potent antithyroid agents. mdpi.comnih.govresearchgate.net Modifications at positions 4 and 5 of the thiouracil ring, as well as the fusion of additional rings, have been explored. mdpi.comnih.gov One strategy involved replacing the oxygen atom at the C-4 position with other groups to achieve more favorable interactions within the hydrophobic binding site of lactoperoxidase (LPO). mdpi.comnih.govresearchgate.net Replacing the C4 oxygen with a p-acetyl aniline (B41778) side chain, for instance, significantly improved the activity of the compounds in reducing T4 hormone levels. mdpi.com

In another study, it was found that adding a phenyl group to the PTU backbone increased its inhibitory potency against type 1 deiodinase by at least ten-fold. nih.gov For a series of thiouracil derivatives designed as HDAC inhibitors, SAR analysis revealed that compounds with flexible open-chain linkers were more active than those with rigid cyclic linkers. nih.gov Furthermore, within this series, uracil derivatives were generally more active than their thiouracil counterparts, possibly due to the oxygen atom of the uracil moiety having a greater ability to form electrostatic interactions in the target's binding site. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Amino 2,4 Dithiouracil

High-Resolution NMR Spectroscopy for Regioselectivity and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 6-Amino-2,4-dithiouracil, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential to confirm the regiochemistry of the amino group and to analyze the compound's conformational properties in solution. While specific spectral data for this compound is not extensively published, the structural elucidation would follow established methodologies applied to related thiouracil derivatives. researchgate.netmdpi.com

¹H-¹H COSY, DEPT-135, HMBC, HSQC for Signal Assignment and Structural Elucidation

A suite of 2D NMR experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) signals and to establish the molecular framework of this compound.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In this compound, a key correlation would be expected between the N-H protons of the amino group and the proton at the C5 position, if coupling occurs, helping to confirm the amino group's placement. It would also reveal couplings between the N1-H and N3-H protons and the C5-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). sdsu.edu It allows for the unambiguous assignment of each protonated carbon atom by linking the ¹H and ¹³C spectra. For this compound, the HSQC spectrum would show a cross-peak connecting the C5 carbon signal to the C5 proton signal.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment distinguishes carbon signals based on the number of attached protons. uvic.ca Methylene (B1212753) (CH₂) carbons appear as negative signals, while methine (CH) and methyl (CH₃) carbons appear as positive signals. Quaternary carbons are not observed. uvic.ca For this compound, this experiment would show a positive signal for the C5 methine carbon, helping to differentiate it from the quaternary carbons in the ¹³C NMR spectrum. mdpi.com

The expected correlations from these 2D NMR experiments that would be used to confirm the structure of this compound are summarized in the table below.

| Technique | Purpose | Expected Correlations for this compound |

| ¹H-¹H COSY | Identifies coupled protons (H-C-C-H) | Correlation between N1-H and C5-H; N3-H and C5-H. |

| HSQC | Correlates protons to directly attached carbons (¹JCH) | Cross-peak between C5-H proton and C5 carbon. |

| HMBC | Correlates protons to carbons over 2-3 bonds (ⁿJCH, n=2,3) | C5-H to: C4, C6N1-H to: C2, C6N3-H to: C2, C4NH₂ protons to: C6 |

| DEPT-135 | Differentiates C, CH, CH₂, CH₃ | Positive signal: C5 (CH)No signal: C2, C4, C6 (Quaternary) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to changes in molecular structure, bonding, and intermolecular interactions.

For this compound, the spectra would be interpreted by comparison with related molecules like 2,4-dithiouracil (DTU) and 6-aminouracil (B15529). nih.govdergipark.org.trdergipark.org.tr The introduction of the amino group at the C6 position would introduce characteristic N-H stretching, scissoring, and wagging modes. DFT calculations on 2,4-dithiouracil have provided detailed assignments for its vibrational modes, which serve as a strong foundation for interpreting the spectrum of its 6-amino derivative. nih.govresearchgate.net

Key vibrational modes for this compound would include:

N-H Stretching: Bands corresponding to the N1-H and N3-H ring stretches, and distinct symmetric and asymmetric stretching vibrations from the C6-NH₂ group. The NH₂ stretching bands are typically observed in the 3300-3500 cm⁻¹ region. mdpi.com

C=O and C=S Stretching: While this compound lacks a C=O group, it has two C=S groups. The C=S stretching vibrations are expected to appear in the fingerprint region, and their exact positions are sensitive to coupling with other modes. For 2,4-dithiouracil, these modes are complex and have been assigned through DFT studies. nih.gov

Ring Vibrations: Stretching and deformation modes of the pyrimidine (B1678525) ring.

NH₂ Bending: An in-plane scissoring mode for the amino group is expected around 1600-1660 cm⁻¹, a region where it might overlap with ring stretching modes. dergipark.org.tr Out-of-plane wagging and twisting modes appear at lower frequencies.

The table below, based on data for 2,4-dithiouracil and other aminopyrimidines, summarizes some expected key vibrational frequencies. nih.govdergipark.org.tr

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) | Comments |

| νas(NH₂) | ~3450 | Strong / Medium | Asymmetric stretching of the C6-amino group. |

| νs(NH₂) | ~3350 | Medium / Medium | Symmetric stretching of the C6-amino group. |

| ν(N1-H), ν(N3-H) | 3100 - 3200 | Strong / Strong | Stretching of the ring N-H groups, often broad due to hydrogen bonding. |

| δ(NH₂) (Scissoring) | 1600 - 1660 | Strong / Medium | In-plane bending of the amino group. dergipark.org.tr |

| Ring Stretching | 1400 - 1600 | Medium-Strong / Strong | Vibrations involving C=C, C-N stretching within the pyrimidine ring. |

| ν(C=S) Coupled Modes | 1100 - 1250 | Medium / Strong | C=S stretching modes are often coupled with other vibrations. nih.govias.ac.in |

| Ring Breathing | 700 - 800 | Medium / Very Strong | A characteristic collective vibration of the entire ring. |

Photoelectron Spectroscopy (PES) and Time-Resolved Photoelectron Spectroscopy (TRPES) for Electronic Structure and Photodynamics

Photoelectron spectroscopy (PES) probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. nih.gov Time-resolved PES (TRPES) uses a pump-probe approach to track the evolution of excited electronic states on ultrafast timescales, providing insights into photodynamic processes like internal conversion and intersystem crossing. nsf.govescholarship.org

Studies on the parent compounds 2-thiouracil (B1096), 4-thiouracil, and 2,4-dithiouracil have shown that their photoelectron spectra feature distinct bands arising from the ionization of sulfur lone pairs, oxygen lone pairs (where applicable), and the pyrimidine π system. nih.govarxiv.orgunivie.ac.at For this compound, the highest occupied molecular orbitals (HOMOs) are expected to be associated with the sulfur lone pairs and the π system. The addition of the electron-donating amino group at C6 would likely raise the energy of the π orbitals, leading to a lower ionization energy compared to 2,4-dithiouracil.

TRPES experiments on related thiouracils reveal complex photodynamics, including rapid relaxation from initially excited ππ* states into long-lived triplet states, a property that makes them interesting for phototherapeutic applications. mdpi.com TRPES studies on this compound could elucidate how the amino substituent affects these relaxation pathways. The technique could monitor the decay of initially excited states and the appearance of signals from intermediate or product states, mapping the energy flow within the molecule after photoexcitation. escholarship.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the calculation of a unique elemental formula.

For this compound (C₄H₅N₃S₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured accurate mass with the theoretical exact mass.

Electron Ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, which provides valuable structural information. While specific fragmentation data for this compound is not available, fragmentation pathways can be predicted based on the structure of pyrimidine and thiouracil derivatives. Common fragmentation processes would likely include:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation pathway for pyrimidine rings, leading to the cleavage of the ring into smaller, stable fragments.

Loss of small neutral molecules: Ejection of species such as H₂S, HNCS (isothiocyanic acid), or HCN from the ring.

Cleavage of the amino group: Loss of ·NH₂ or NH₃.

Studying these fragmentation patterns helps to piece together the molecular structure, complementing the data obtained from NMR and vibrational spectroscopy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-2,4-dithiouracil, and how do reaction conditions influence yield?

- Methodology : The compound is classically synthesized via thiation of 6-amino-2-thiouracil using phosphorus pentasulfide (PS) under reflux conditions . Alternative routes involve coupling 6-aminouracil with chloroacetyl chloride or malononitrile under basic conditions (e.g., KCO in DMF) to form fused heterocycles .

- Key Variables : Solvent choice (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry (e.g., molar ratios of amines or aldehydes) critically affect purity and yield. For example, prolonged reflux (12 hours) with ethanolamine and paraformaldehyde yields 70–80% product .

Q. How is this compound structurally characterized in synthetic workflows?

- Analytical Techniques :

- 1H NMR : Deuterium-exchangeable singlets at δ 6.14–6.20 ppm (NH), δ 10.01–11.92 ppm (thiouracil NH groups) confirm tautomeric forms .

- Elemental Analysis : Used to validate purity (>95%) and stoichiometry of derivatives .

- Crystallography : Recrystallization from DMF/HO produces needle-like crystals suitable for X-ray diffraction .

Q. What are the common heterocyclic derivatives synthesized from this compound?

- Reactions :

- Fused Pyrimidines : Coupling with 4-chloro-2-thioxo-dihydropyrimidines forms pyrimido[4,5-d]pyrimidines via HCl elimination .

- Acetamide Derivatives : Chloroacetyl chloride reacts with the amino group to form 2-chloro-N-(2,6-dioxo-tetrahydropyrimidin-4-yl)acetamide, a precursor for further functionalization .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives under basic vs. acidic conditions?

- Mechanistic Insights :

- Basic Conditions (Piperidine/DMF) : Facilitate nucleophilic substitution at the 4-chloro position of dihydropyrimidines, followed by cyclization .

- Acidic Conditions (HCl Neutralization) : Protonation of sodium salts (e.g., 6-amino-4-hydroxy-2-thiouracil sodium derivatives) precipitates neutral compounds, avoiding side reactions .

- Challenges : Competing tautomerization of the thiouracil ring under acidic pH may alter reactivity .

Q. What computational approaches predict the electronic properties of this compound?

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, models electron distribution and HOMO-LUMO gaps. For example, gradient expansions of the Laplacian density predict polarizable sulfur atoms influencing redox behavior .

- Applications : Computational data guide the design of charge-transfer complexes or catalysts by tuning electron-deficient thiouracil sites .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Case Study :

- Conflict : Yields for malononitrile-fused derivatives vary from 50% (ethanol trituration) to 85% (solvent-free fusion) .

- Resolution : Solvent-free conditions (e.g., silica-supported tetramethylguanidine catalysis) minimize solvolysis and improve atom economy .

- Recommendation : Systematic optimization of temperature, solvent polarity, and catalyst loading using Design of Experiments (DoE) frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.